molecular formula C12H18S B13332963 1-(4-Tert-butylphenyl)ethane-1-thiol

1-(4-Tert-butylphenyl)ethane-1-thiol

Cat. No.: B13332963
M. Wt: 194.34 g/mol
InChI Key: JJUYEJSHFXFQEG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)ethane-1-thiol is an organic compound with the molecular formula C12H18S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the thiol group can yield the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

1-(4-Tert-butylphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in materials science.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. Pathways involved may include redox reactions and modulation of enzyme activity.

Comparison with Similar Compounds

    4-Tert-butylbenzenethiol: Similar structure but lacks the ethane chain.

    1-(4-Methylphenyl)ethane-1-thiol: Similar structure with a methyl group instead of a tert-butyl group.

    1-Phenylethane-1-thiol: Lacks the tert-butyl substitution on the phenyl ring.

Uniqueness: 1-(4-Tert-butylphenyl)ethane-1-thiol is unique due to the presence of both the thiol group and the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

1-(4-tert-butylphenyl)ethanethiol

InChI

InChI=1S/C12H18S/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3

InChI Key

JJUYEJSHFXFQEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)S

Origin of Product

United States

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